6-N-(2,3-dichlorophenyl)-5-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
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Overview
Description
6-N-(2,3-dichlorophenyl)-5-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex heterocyclic compound that belongs to the class of oxadiazolo-pyrazines This compound is characterized by the presence of two phenyl groups substituted with dichloro and dimethyl groups, respectively, and a fused oxadiazolo-pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-(2,3-dichlorophenyl)-5-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a nitrile oxide to form the oxadiazole ring.
Formation of the Pyrazine Ring: The oxadiazole intermediate is then reacted with a suitable diamine to form the pyrazine ring through a cyclization reaction.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-N-(2,3-dichlorophenyl)-5-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole or pyrazine rings, leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, where halogen atoms or methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
6-N-(2,3-dichlorophenyl)-5-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-N-(2,3-dichlorophenyl)-5-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-N-(2,3-dichlorophenyl)-5-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine include other oxadiazolo-pyrazine derivatives, such as:
5,6-Diamino-1,2,5-oxadiazolo[3,4-b]pyrazine: A simpler derivative without the phenyl substitutions.
N5,N6-bis(2-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: A derivative with fluorophenyl substitutions instead of dichlorophenyl and dimethylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of dichlorophenyl and dimethylphenyl groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-N-(2,3-dichlorophenyl)-5-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N6O/c1-9-5-3-7-12(10(9)2)21-15-16(24-18-17(23-15)25-27-26-18)22-13-8-4-6-11(19)14(13)20/h3-8H,1-2H3,(H,21,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBKTDXPHYORMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NC4=C(C(=CC=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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